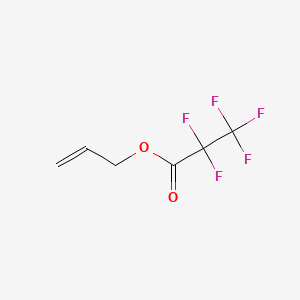

Allyl pentafluoropropionate

Description

Allyl pentafluoropropionate is an organofluorine compound characterized by an allyl group (CH₂=CHCH₂-) esterified with pentafluoropropionic acid. This structure confers unique physicochemical properties, including enhanced thermal stability, lipophilicity, and reactivity due to the electron-withdrawing effects of fluorine atoms.

Properties

CAS No. |

58883-50-4 |

|---|---|

Molecular Formula |

C6H5F5O2 |

Molecular Weight |

204.09 g/mol |

IUPAC Name |

prop-2-enyl 2,2,3,3,3-pentafluoropropanoate |

InChI |

InChI=1S/C6H5F5O2/c1-2-3-13-4(12)5(7,8)6(9,10)11/h2H,1,3H2 |

InChI Key |

AMEPFZHWBYLCRO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl pentafluoropropionate can be synthesized through the reaction of allyl alcohol with pentafluoropropionic acid or its derivatives. One common method involves the esterification of allyl alcohol with pentafluoropropionic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Polymerization Reactions

Allyl pentafluoropropionate undergoes radical-initiated polymerization due to the allyl group’s susceptibility to radical attack. The mechanism involves:

-

Radical initiation : Thermal or photolytic cleavage of initiators (e.g., AIBN) generates radicals.

-

Propagation : Radicals add to the allyl double bond, forming a polymer backbone with alternating fluorinated and hydrocarbon segments.

-

Termination : Radical recombination or disproportionation halts chain growth.

Key properties of resulting polymers :

-

High thermal stability (decomposition >300°C)

-

Chemical resistance to acids, bases, and solvents.

Nucleophilic Substitution Reactions

The ester moiety and allyl group participate in nucleophilic substitutions:

a. Carbonyl Substitution

Nucleophiles (e.g., amines, alkoxides) attack the electrophilic carbonyl carbon, displacing the pentafluoropropionate group:

This reaction is catalyzed by Lewis acids (e.g., ZnCl₂) in aprotic solvents.

b. Allylic Substitution

Palladium-catalyzed Tsuji-Trost reactions enable allylic alkylation or amination. The π-allyl-Pd intermediate facilitates nucleophilic attack with retention of stereochemistry :

Perfluoroalkylation Reactions

This compound serves as a perfluoroalkyl source in Pd-catalyzed couplings. For example, a three-component reaction with terminal alkynes and boronic acids yields trisubstituted perfluoroalkenes :

| Reagents | Catalyst | Temperature | Yield | Regioselectivity |

|---|---|---|---|---|

| RC≡CH, ArB(OH)₂, C₂F₅I | Pd(OAc)₂ | 80°C | 72–89% | >95% E-isomer |

The reaction proceeds via a radical-mediated pathway, tolerating functional groups like esters and halides .

Rhodium-Catalyzed Allylic C–H Amination

Cp*Rh complexes enable direct allylic C–H amination, bypassing pre-functionalization :

-

C–H Activation : Rhodium inserts into the allylic C–H bond, forming a π-allyl-Rh intermediate.

-

Oxidative Amination : Reaction with sulfonamides or carbamates yields allylic amines.

Optimized Conditions :

Fluorination and Functionalization

While the compound is already fluorinated, its allyl group can undergo further fluorination. For example, iridium-catalyzed allylic fluorination with Et₃N·3HF produces branched fluorides :

Key Data :

Scientific Research Applications

Allyl pentafluoropropionate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s unique properties make it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.

Industry: It is utilized in the production of specialty chemicals, coatings, and materials with unique surface properties.

Mechanism of Action

The mechanism of action of allyl pentafluoropropionate involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the allyl group, which can participate in resonance stabilization, and the pentafluoropropionate moiety, which imparts unique electronic properties. These features enable the compound to engage in specific chemical reactions and interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues: Fluorinated Esters

Allyl pentafluoropropionate belongs to a broader class of fluorinated esters. Key comparisons include:

Key Differences :

- Chain Length : this compound’s short allyl group enhances reactivity in polymerization, whereas longer alkyl chains (e.g., octatriacontyl) prioritize hydrophobicity .

- Fluorine Content : All compounds share fluorine atoms, but allyl derivatives exhibit higher electrophilicity, enabling applications in crosslinking reactions .

Functional Group Variations: Allyl Derivatives

Comparisons with allyl-containing compounds highlight the role of functional groups:

Key Findings :

- Bioactivity: Allyl groups enhance antimicrobial potency compared to non-allyl derivatives (e.g., propyl groups) . However, fluorination in this compound may reduce bioavailability.

- Industrial Use : Allyl malonate and this compound both regulate polymer chain length, but fluorine in the latter improves thermal resistance .

Ionic vs. Covalent Fluorinated Compounds

Comparison with ionic fluorinated compounds reveals differences in solubility and reactivity:

| Compound | Type | Solubility | Applications |

|---|---|---|---|

| This compound | Covalent ester | Low in water | Coatings, specialty polymers . |

| Ammonium pentafluoropropionate | Ionic salt | High in water | Electrolytes, catalysts . |

Key Insight : Ionic forms (e.g., ammonium salts) are water-soluble and suited for electrochemical applications, whereas covalent esters like this compound excel in hydrophobic matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.